Ethyl 2-chloro-4,4,4-trifluorobutanoate
Description
Ethyl 2-chloro-4,4,4-trifluorobutanoate (CAS 363-58-6) is a fluorinated ester with the molecular formula C₆H₆ClF₃O₃ and a molecular weight of 198.58 g/mol . It is also known by synonyms such as ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate and ethyl chloroformate (though the latter may refer to unrelated compounds and should be used cautiously) .
Properties
CAS No. |
59608-84-3 |
|---|---|
Molecular Formula |
C6H8ClF3O2 |
Molecular Weight |
204.57 g/mol |
IUPAC Name |
ethyl 2-chloro-4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C6H8ClF3O2/c1-2-12-5(11)4(7)3-6(8,9)10/h4H,2-3H2,1H3 |
InChI Key |
LBTUHGFHTUMQFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-4,4,4-trifluorobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with chlorotrifluoroethylene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The compound is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-chloro-4,4,4-trifluorobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its reactivity, allowing it to participate in various chemical transformations. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Key Physical Properties:
Comparison with Similar Compounds
The following structurally related compounds are compared based on molecular features, reactivity, and applications:
Structural Analogs and Properties
Reactivity and Functional Differences
- Chloro vs. Methyl Substituents: The chloro group in this compound enhances electrophilicity, enabling nucleophilic substitution (e.g., with thiourea to form thiazoles ). In contrast, the methyl group in Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate () reduces reactivity toward such substitutions.
- Amino Derivatives: Ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride () introduces a basic amino group, expanding utility in peptide coupling or chiral synthesis. Its hydrochloride salt form improves stability for pharmaceutical applications .
- Oxo vs. Hydroxy Derivatives: Ethyl 4,4,4-trifluoro-3-oxobutanoate () lacks the 2-chloro substituent, making it suitable for stereoselective reductions to produce enantiopure hydroxybutanoic acids, critical in drug development .
Research Findings
- Heterocycle Synthesis: this compound reacts with thiourea or urea under heating to yield thiazole-5-carboxylates (61.7% yield) and oxazole-5-carboxylates, respectively .
- Enantiomer Separation: Ethyl 4,4,4-trifluoro-3-oxobutanoate undergoes enzymatic resolution to produce (R)- and (S)-hydroxybutanoic acids, key intermediates for bioactive molecules .
- Discrepancies in Data: Conflicting boiling points (67 °C vs.
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